molecular formula C19H18N4O3S B294526 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294526
M. Wt: 382.4 g/mol
InChI Key: HZPDGIVXIHNXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of thiadiazole derivatives and has shown potential in various applications, including medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, studies have suggested that the compound may exert its biological activity through the inhibition of specific enzymes or proteins, leading to the modulation of various cellular pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in various studies. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have antimicrobial activity against a range of bacteria and fungi. In addition, the compound has shown anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a lead compound for the development of new drugs and its use in material science applications. However, limitations include the lack of understanding of its mechanism of action and potential toxicity concerns.

Future Directions

There are several future directions for the research of 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further investigation of its biological activity and mechanism of action, as well as the development of new derivatives with improved properties. The compound's potential use in material science applications, such as organic electronics and optoelectronics, also warrants further research. Additionally, the compound's potential toxicity concerns should be addressed through further studies.
In conclusion, 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in medicinal chemistry and material science. Further research is needed to fully understand its biological activity and mechanism of action, as well as to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(2-methoxyphenyl)-1,3,4-thiadiazole with ethyl-2-bromoacetate in the presence of potassium carbonate. The reaction yields the intermediate compound, which is further reacted with 2-(2-ethoxyphenoxy)acetic acid hydrazide in the presence of triethylamine. The final product is obtained after purification and isolation steps.

Scientific Research Applications

The 6-[(2-Ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has shown potential in various scientific research applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. The compound has also been studied for its potential use in material science, including its application in organic electronics and optoelectronics.

properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-3-25-15-10-6-7-11-16(15)26-12-17-22-23-18(20-21-19(23)27-17)13-8-4-5-9-14(13)24-2/h4-11H,3,12H2,1-2H3

InChI Key

HZPDGIVXIHNXNC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

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